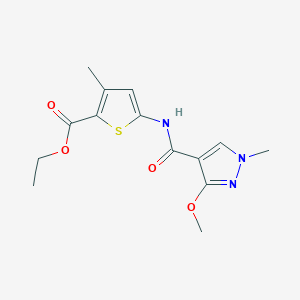

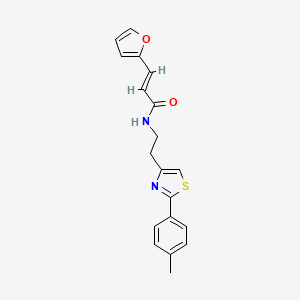

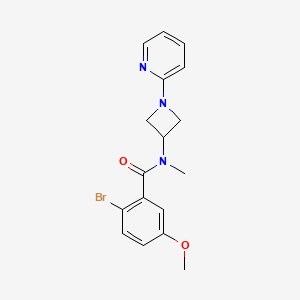

(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2S . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a thiazole ring, and an acrylamide group . The thiazole ring is a five-membered ring containing two hetero atoms .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available literature .

Applications De Recherche Scientifique

Enantioselective Synthesis

The compound (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide and its derivatives have been studied in enantioselective synthesis. For instance, research demonstrated the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation and filamentous marine and terrestrial-derived fungi in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide. This resulted in a compound with a unique CN-bearing stereogenic center and high isolated yield and enantiomeric excess (e.e.). This process was used to obtain (R)-2-cyano-3-(furan-2-yl) propanamide, showcasing the potential for enantioselective reactions mediated by microorganisms (Jimenez et al., 2019).

Synthesis and Biological Activity

This compound has been utilized as a precursor in synthesizing various heterocyclic compounds. A study detailed the synthesis of pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives starting from chalcone-based compounds. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, providing insight into their potential pharmacological applications (Zaki et al., 2018).

Reactivity and Chemical Properties

The reactivity and chemical properties of this compound derivatives have been extensively studied. One study focused on synthesizing and characterizing 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, highlighting its potential for further electrophilic substitution reactions. This research provides valuable knowledge about the chemical behavior and potential applications of these compounds (Aleksandrov et al., 2021).

Pharmacological Potential

The pharmacological potential of this compound derivatives has been a subject of interest. Research has explored these compounds as positive allosteric modulators of α7 nicotinic acetylcholine receptors, with potential anxiolytic-like activities in animal models. This study opens doors for new therapeutic applications, particularly in treating anxiety and depression-related disorders (Targowska-Duda et al., 2019).

Synthesis and Characterization of Derivatives

The synthesis and characterization of this compound derivatives have been detailed in studies, exploring their structural properties and potential applications. This includes research on their synthesis, molecular characterization by various spectroscopic techniques, and exploration of their biological activities. These studies contribute to a deeper understanding of the compound's chemistry and potential in various scientific applications (Kuticheva et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14-4-6-15(7-5-14)19-21-16(13-24-19)10-11-20-18(22)9-8-17-3-2-12-23-17/h2-9,12-13H,10-11H2,1H3,(H,20,22)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMSCNYLNFVRC-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410020.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)